![molecular formula C10H10FNO2S B13470497 3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile is an organic compound with the molecular formula C10H10FNO2S It is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl group, which is further connected to a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile typically involves the reaction of 4-fluorobenzyl chloride with sodium methanesulfinate, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Step 1: 4-Fluorobenzyl chloride reacts with sodium methanesulfinate in the presence of a suitable solvent (e.g., dimethylformamide) to form 4-fluorobenzyl methanesulfonate.
Step 2: The intermediate 4-fluorobenzyl methanesulfonate is then reacted with acrylonitrile under basic conditions (e.g., using sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the methanesulfonyl group can influence its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Fluorophenyl)sulfonyl]propanenitrile
- 3-[(4-Fluorophenyl)sulfanyl]propanenitrile
Uniqueness
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and overall stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C10H10FNO2S |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methylsulfonyl]propanenitrile |
InChI |
InChI=1S/C10H10FNO2S/c11-10-4-2-9(3-5-10)8-15(13,14)7-1-6-12/h2-5H,1,7-8H2 |
InChI-Schlüssel |
ZBFRMJUKFXMXSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)CCC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


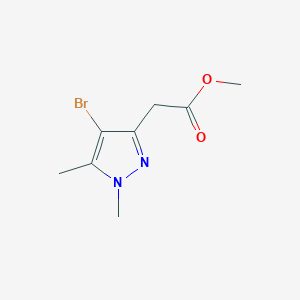

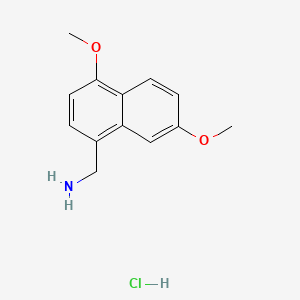
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
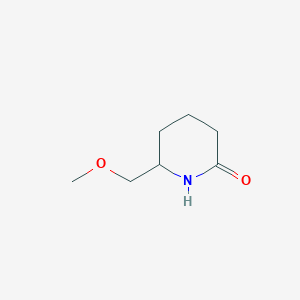
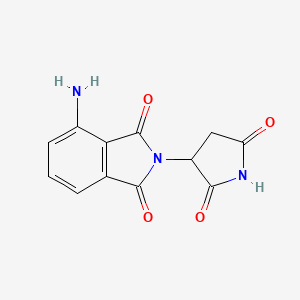
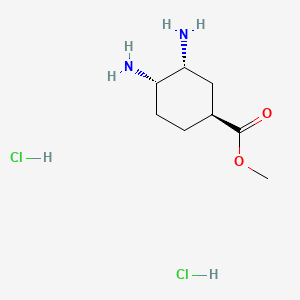
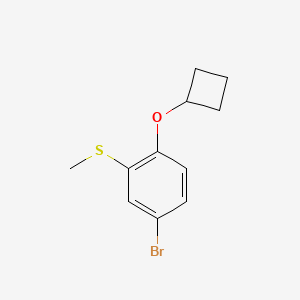

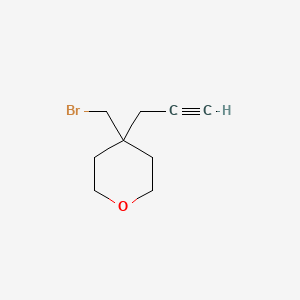
![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)
